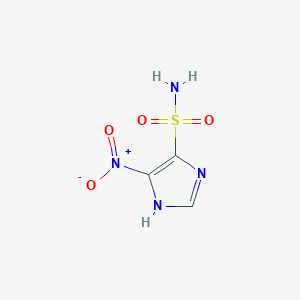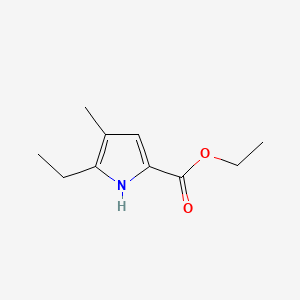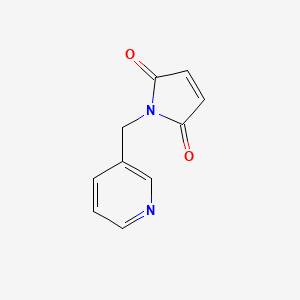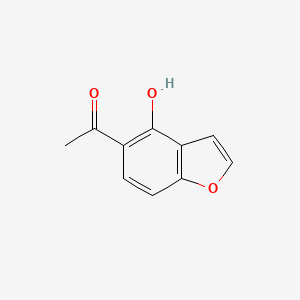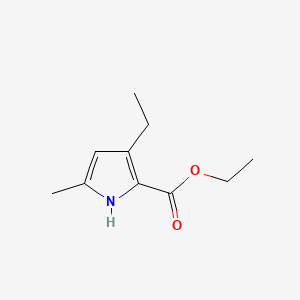
Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by an ethyl group at the third position, a methyl group at the fifth position, and an ethyl ester group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate, ethylamine, and acetaldehyde.
-
Reaction Steps
Step 1: Ethyl acetoacetate undergoes a condensation reaction with ethylamine to form an intermediate.
Step 2: The intermediate is then subjected to cyclization with acetaldehyde under acidic conditions to form the pyrrole ring.
Step 3: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrrole-2-carboxylic acids.
-
Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
-
Substitution: : The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Pyrrole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Medicine
The compound’s derivatives are investigated for their therapeutic potential. Pyrrole-based drugs are being explored for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s molecular targets and pathways are subjects of ongoing research, particularly in the context of its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
- 3-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other pyrrole derivatives. Its unique structure allows for specific interactions in chemical reactions and biological systems, which can be leveraged in various applications.
Properties
IUPAC Name |
ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-8-6-7(3)11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDMHWQRCWUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345173 | |
| Record name | Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69687-83-8 | |
| Record name | Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


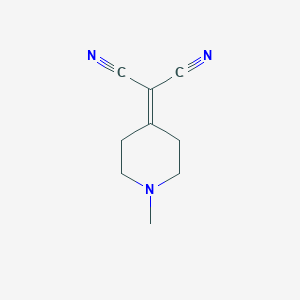

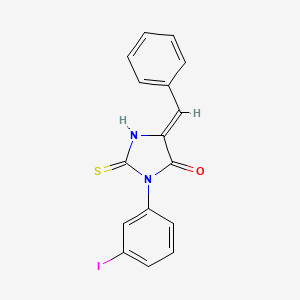
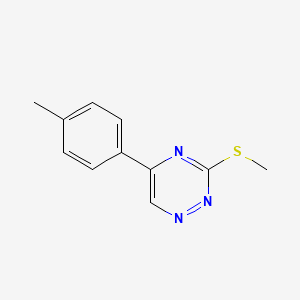

![1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one](/img/structure/B3356920.png)

![Pyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B3356926.png)


